molecular formula C6H7Cl2NO2S B2973313 Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride CAS No. 2228891-40-3

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride

Cat. No.: B2973313
CAS No.: 2228891-40-3
M. Wt: 228.09
InChI Key: LYSBJDCSAJQHCB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino, chloro, and ester functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride typically involves the chlorination of thiophene followed by esterification and amination reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromothiophene-2-carboxylate hydrochloride
  • Methyl 3-amino-5-fluorothiophene-2-carboxylate hydrochloride
  • Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride

Uniqueness

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chloro group can participate in specific substitution reactions and may influence the compound’s pharmacokinetic properties .

Properties

IUPAC Name

methyl 3-amino-5-chlorothiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBJDCSAJQHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228891-40-3
Record name methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride
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